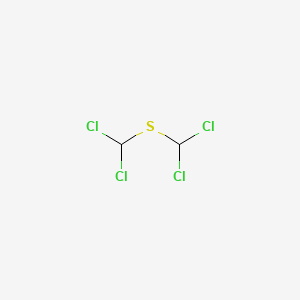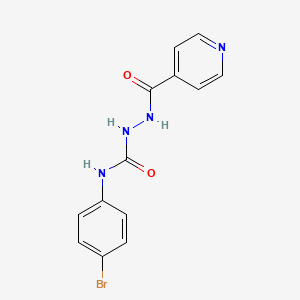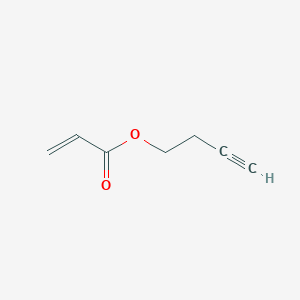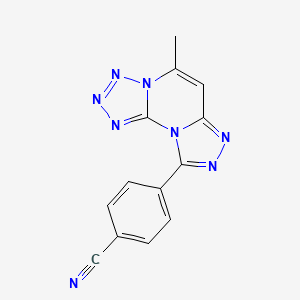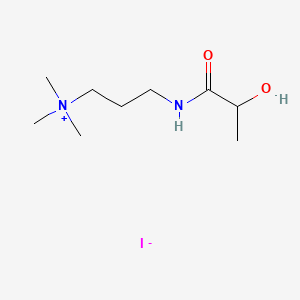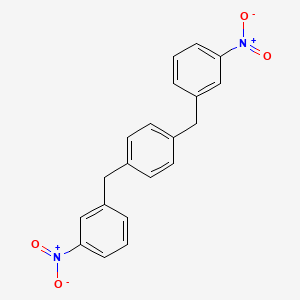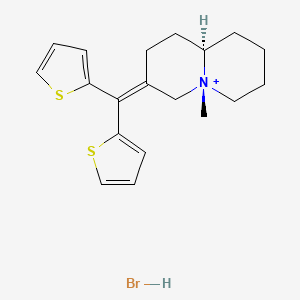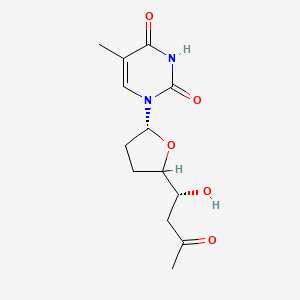
5C'-CH3COCH2-dT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5C’-CH3COCH2-dT, also known as 5’-C-acetyl-2’-deoxyuridine, is a modified nucleoside derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, molecular biology, and synthetic chemistry. The modification at the 5’ position with an acetyl group (CH3CO) introduces unique chemical properties that can be exploited for various scientific purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5C’-CH3COCH2-dT typically involves the acetylation of 2’-deoxyuridine. One common method is to react 2’-deoxyuridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation at the 5’ position.
Industrial Production Methods
In an industrial setting, the production of 5C’-CH3COCH2-dT can be scaled up using similar acetylation reactions. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5C’-CH3COCH2-dT can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The acetyl group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5C’-CH3COCH2-dT has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: Employed in studies of DNA-protein interactions and as a probe for investigating nucleic acid structures.
Industry: Used in the production of nucleic acid-based materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 5C’-CH3COCH2-dT involves its incorporation into nucleic acids, where it can affect the stability and function of DNA or RNA. The acetyl group at the 5’ position can influence the binding of proteins to nucleic acids and alter the overall conformation of the nucleic acid strand. This can lead to changes in gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: The parent compound without the acetyl modification.
5’-C-methyl-2’-deoxyuridine: A similar compound with a methyl group instead of an acetyl group.
5’-C-ethyl-2’-deoxyuridine: Another analog with an ethyl group at the 5’ position.
Uniqueness
5C’-CH3COCH2-dT is unique due to the presence of the acetyl group, which imparts distinct chemical properties. This modification can enhance the compound’s stability, alter its reactivity, and provide new avenues for chemical modifications. The acetyl group also allows for specific interactions with proteins and other biomolecules, making it a valuable tool in biochemical research.
Properties
CAS No. |
131177-29-2 |
|---|---|
Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
1-[(2R)-5-[(1R)-1-hydroxy-3-oxobutyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O5/c1-7-6-15(13(19)14-12(7)18)11-4-3-10(20-11)9(17)5-8(2)16/h6,9-11,17H,3-5H2,1-2H3,(H,14,18,19)/t9-,10?,11-/m1/s1 |
InChI Key |
IXFWZOJGLVJGFH-GLYLRITDSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CCC(O2)[C@@H](CC(=O)C)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)C(CC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


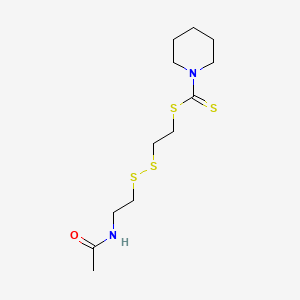
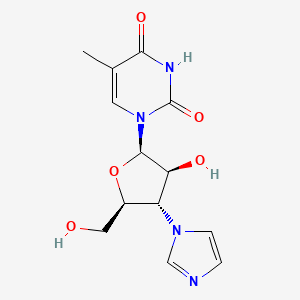
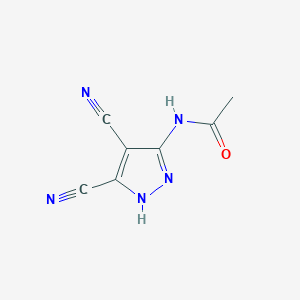
![Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12812885.png)
![Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-](/img/structure/B12812890.png)


